5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Overview
Description
5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C10H8N6O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Pokhodylo et al. (2021) synthesized a series of 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides, 1-aryl-5-amino-1H-1,2,3-triazole-4-carboxamides, and 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides. These compounds were evaluated for their antimicrobial activities against primary pathogens like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus, as well as the fungal strains Cryptococcus neoformans var. grubii and Candida albicans. Notably, 5-amino-1H-1,2,3-triazole-4-carboxamide and [1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide showed activity against pathogenic yeast C. albicans, demonstrating their potential as antifungal agents (Pokhodylo et al., 2021).
Synthesis of Novel Heterocyclic Compounds
Research by Gladkov et al. (2018) explored the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, a compound structurally related to 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide. This compound was prepared via a three-component reaction, showcasing the versatility of triazoloquinazoline derivatives in synthesizing novel heterocyclic compounds with potential therapeutic applications (Gladkov et al., 2018).
Future Directions
The triazoloquinoxaline scaffold is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . Despite several applications of this scaffold in medicinal chemistry and its special features and potentiality of derivatization, little has been done with respect to the search of versatile and potentially ecofriendly synthetic protocols . Therefore, future research could focus on developing such protocols and exploring the biological activities of the synthesized compounds.
Mechanism of Action
Target of Action
Related compounds such as quinazoline derivatives have shown promising anticancer activity , suggesting potential targets in cancer pathways.
Mode of Action
Similar compounds have been synthesized via a cascade nucleophilic addition/cyclization process . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related compounds such as quinazoline derivatives have been associated with anticancer activity , implying that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Related compounds have shown anticancer activity , suggesting that this compound may also have potential therapeutic effects in cancer treatment.
Biochemical Analysis
Biochemical Properties
5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This compound can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to changes in enzyme conformation and function . Additionally, it may interact with proteins involved in cell signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, it may inhibit the activity of kinases involved in cell proliferation, resulting in reduced cell growth . Additionally, this compound can affect the expression of genes related to apoptosis, potentially inducing cell death in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This binding may involve hydrogen bonding, π-π interactions, and van der Waals forces . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a certain concentration is required to achieve the desired biochemical or cellular response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The compound may also interact with cofactors such as NADH or FADH2, influencing metabolic flux and the levels of certain metabolites . These interactions can affect the overall metabolic state of the cell and contribute to the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its accumulation in specific cellular compartments, influencing its activity and function . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Alternatively, it may be found in the cytoplasm, where it can interact with cytosolic enzymes and proteins .
Properties
IUPAC Name |
5-aminotriazolo[1,5-a]quinazoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-8-5-3-1-2-4-6(5)16-10(13-8)7(9(12)17)14-15-16/h1-4H,(H2,11,13)(H2,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPWLPOSXSOYIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318152 | |
Record name | 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52459-32-2 | |
Record name | NSC326654 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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